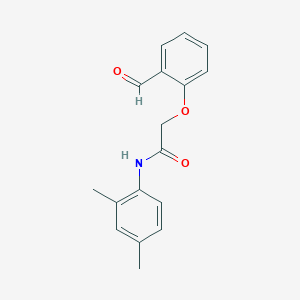
N-(2,4-dimethylphenyl)-2-(2-formylphenoxy)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2,4-dimethylphenyl)-2-(2-formylphenoxy)acetamide is a useful research compound. Its molecular formula is C17H17NO3 and its molecular weight is 283.327. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
N-(2,4-dimethylphenyl)-2-(2-formylphenoxy)acetamide is a compound of significant interest due to its potential biological activities. This article explores its biological activity, including mechanisms of action, structure-activity relationships, and relevant case studies.
Chemical Structure and Properties
The compound features a dimethylphenyl moiety linked to a formylphenoxy acetamide structure. Its chemical formula is C13H13NO3, and it exhibits various functional groups that contribute to its biological properties.
| Property | Value |
|---|---|
| Molecular Weight | 233.25 g/mol |
| Solubility | Soluble in organic solvents |
| Melting Point | Not specified |
Antimicrobial Properties
Research indicates that this compound exhibits antimicrobial activity against various bacterial strains. The presence of the formyl group is critical for its interaction with microbial targets.
Case Study: Antibacterial Activity
In a study examining the antibacterial effects of related compounds, it was found that derivatives with similar structures showed moderate activity against gram-positive organisms. The structure-activity relationship (SAR) suggested that modifications in the phenyl ring significantly influence efficacy against pathogens .
Anti-inflammatory Effects
The compound has also been evaluated for its anti-inflammatory properties . Mechanistic studies suggest that it may inhibit pathways involved in inflammation, potentially through the modulation of cytokine production.
Research Findings
A study demonstrated that compounds with similar acetamide structures could inhibit the NF-κB signaling pathway, leading to decreased inflammatory responses in vitro . This suggests that this compound might exhibit comparable effects.
Anticancer Activity
Preliminary investigations have indicated potential anticancer properties . The compound's ability to interact with cellular targets may lead to apoptosis in cancer cells.
Case Study: Cytotoxicity Assessment
In vitro tests on cancer cell lines revealed that structurally related compounds exhibited cytotoxic effects, with IC50 values indicating significant activity against various cancer types. For instance, modifications in the phenyl ring were shown to enhance cytotoxicity .
The mechanism by which this compound exerts its biological effects involves:
- Covalent Bond Formation : The formyl group can form covalent bonds with nucleophilic sites on proteins and enzymes.
- Hydrophobic Interactions : The phenoxy and acetamide groups interact with hydrophobic regions of target proteins, enhancing binding affinity.
- Enzyme Inhibition : Evidence suggests that the compound may act as an inhibitor for certain enzymes involved in disease pathways .
Table 2: Mechanism Insights
| Mechanism | Description |
|---|---|
| Covalent Interaction | Forms bonds with nucleophilic sites |
| Hydrophobic Binding | Interacts with hydrophobic pockets |
| Enzyme Inhibition | Potentially inhibits key enzymes in metabolic pathways |
Propiedades
IUPAC Name |
N-(2,4-dimethylphenyl)-2-(2-formylphenoxy)acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17NO3/c1-12-7-8-15(13(2)9-12)18-17(20)11-21-16-6-4-3-5-14(16)10-19/h3-10H,11H2,1-2H3,(H,18,20) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WWIVJLZVGJJVQB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)COC2=CC=CC=C2C=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.32 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














